

long-term stability and storage of proflavine hemisulphate stock solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Proflavine hemisulphate*

Cat. No.: *B1679167*

[Get Quote](#)

Technical Support Center: Proflavine Hemisulphate Solutions

A Guide to Long-Term Stability and Storage for Researchers

Welcome to the technical support guide for **proflavine hemisulphate**. As a Senior Application Scientist, I understand that the success of your experiments hinges on the reliability and consistency of your reagents. **Proflavine hemisulphate**, a versatile acridine dye used as a fluorescent stain and topical antiseptic, requires careful handling to maintain its integrity.^{[1][2]} Its ability to intercalate DNA makes it a powerful tool for visualizing cell nuclei, but this reactivity also makes its stability a critical parameter for reproducible results.^{[1][3][4]}

This guide provides in-depth, field-proven insights into the long-term stability and storage of **proflavine hemisulphate** stock solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling of **proflavine hemisulphate**.

Q1: What is the recommended solvent for preparing **proflavine hemisulphate** stock solutions?

For optimal results and based on extensive stability data, sterile, purified water (e.g., Milli-Q® or Water-for-Injection) is the recommended solvent. **Proflavine hemisulphate** has a solubility of approximately 10 mg/mL in water.^{[1][5]} Some suppliers indicate solubility up to 20.83 mg/mL may be achievable, potentially with the aid of sonication to ensure complete dissolution.^[6]

- **Causality:** **Proflavine hemisulphate** is a salt, making it most soluble in polar protic solvents like water. Its stability has been rigorously validated in aqueous solutions.^{[7][8]} It is very slightly soluble in ethanol and insoluble in less polar organic solvents like chloroform and ether.^[9] Using fresh, high-purity water is crucial as contaminants can affect pH and introduce ions that may degrade the compound.

Q2: How should I store my aqueous **proflavine hemisulphate** stock solution for maximum longevity?

The primary recommendation is to store aqueous solutions under refrigeration at 4-8°C (39-46°F), protected from light. A comprehensive study on 0.01% proflavine solutions demonstrated both physical and chemical stability for at least 12 months under these conditions, with concentrations remaining between 95% and 105% of the initial value.^{[7][8][10]}

- **Causality:** Lower temperatures slow down the rate of chemical degradation reactions. The key to long-term stability is minimizing molecular kinetic energy, which is effectively achieved with refrigeration.

Q3: Can I store the stock solution at room temperature?

Aqueous solutions can be stored at room temperature (e.g., 23°C) and will remain chemically stable for up to six months.^{[1][7][8][10]} However, this is not the ideal long-term storage condition. After the six-month mark, and sometimes as early as two months, physical instability—manifesting as increased turbidity and the formation of particulates—has been observed.^{[7][8][10]}

- **Causality:** While chemically stable for a period, the higher kinetic energy at room temperature can promote the aggregation of molecules over time, leading to precipitation and rendering the solution heterogeneous and unsuitable for quantitative applications.

Q4: Is it necessary to protect proflavine solutions from light?

Yes, this is critical. Proflavine is a photosensitive molecule. Exposure to light, particularly UV and blue light which it strongly absorbs (~445 nm), can lead to photo-activation.[\[1\]](#) This process can generate reactive oxygen species (ROS) like hydroxyl radicals, which can degrade the proflavine molecule itself and other components in your experimental system, such as proteins or DNA.[\[11\]](#)[\[12\]](#) In the presence of light, proflavine can induce double-stranded breaks in DNA.[\[1\]](#)

- Best Practice: Always store proflavine solutions in amber vials, or wrap clear vials in aluminum foil or other light-blocking material. Minimize exposure to ambient light during handling.

Q5: What are the storage recommendations for the solid powder form?

Proflavine hemisulphate powder is stable and should be stored in a tightly sealed container in a cool, dry place, protected from light.[\[9\]](#)[\[13\]](#) While room temperature is generally acceptable for the solid,[\[1\]](#)[\[5\]](#) some suppliers recommend storage at -20°C for multi-year longevity (up to 3 years).[\[6\]](#)[\[14\]](#)[\[15\]](#)

Data Summary: Storage Conditions and Stability

Storage Condition	Solvent	Concentration	Chemical Stability	Physical Stability	Recommendation
Refrigeration (4-8°C)	Sterile Water	0.01% (w/v)	≥ 12 months[7][8]	≥ 12 months[7][8]	Highly Recommended
Room Temperature (23°C)	Sterile Water	0.01% (w/v)	~ 6 months[7][10]	Prone to turbidity after 6 months[8][10]	Suitable for short-term use only
-80°C	Generic Solvent	Not specified	~ 1 year[6][14]	Not specified	For long-term archival; data is less comprehensive than for refrigeration
Solid Powder (-20°C)	N/A	N/A	~ 3 years[6][14]	Stable	Recommended for long-term powder storage
Solid Powder (Room Temp)	N/A	N/A	Stable	Stable if kept dry and dark[1][5]	Suitable for routine powder storage

Troubleshooting Guide

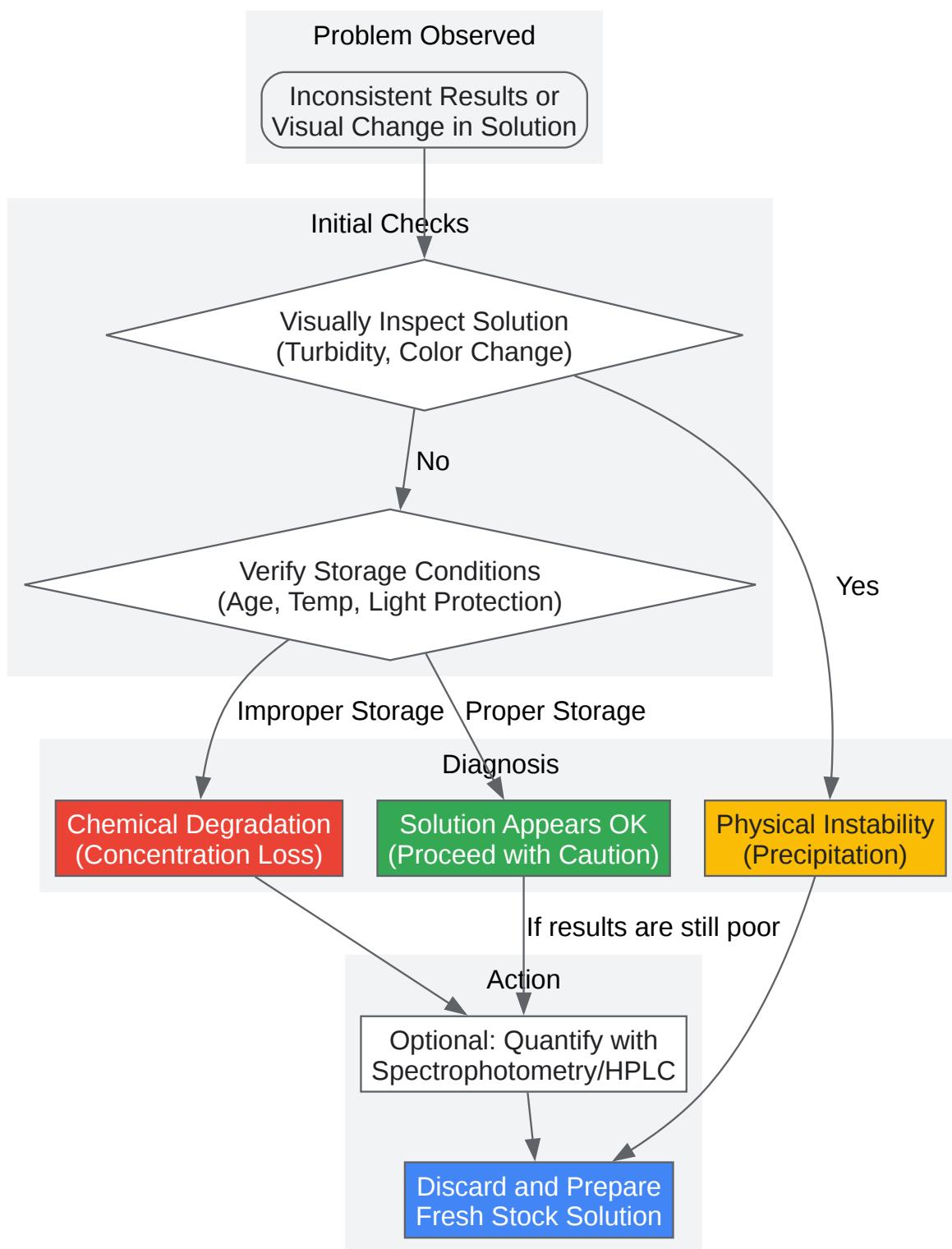
Encountering issues? This guide helps you diagnose and solve common problems related to proflavine solution stability.

Issue 1: My solution has become cloudy or contains visible particles.

- Potential Cause: This is a sign of physical instability, most likely due to prolonged storage at room temperature or potential contamination.[7][8] Aggregation and precipitation can occur even if the molecule has not chemically degraded.

- Solution Pathway:
 - Verify Storage: Confirm the age of the solution and the temperature at which it was stored. If it was kept at room temperature for over 6 months, it should be discarded.[10]
 - Avoid Use: Do not use a cloudy or precipitated solution for any quantitative assay, as the concentration is no longer uniform.
 - Prepare Fresh: The most reliable solution is to discard the compromised stock and prepare a new solution from the solid powder.

Issue 2: I'm observing a decrease in fluorescence intensity or inconsistent results in my assays.


- Potential Cause: This strongly suggests chemical degradation. The effective concentration of active proflavine has likely decreased due to exposure to light, incompatible chemicals (like strong oxidizers), or simply age if stored improperly.[11][13]
- Solution Pathway:
 - Check for Degradation Signs: Is there a noticeable color change? Was the solution protected from light?
 - Quantify Concentration: If you have access to a UV-Vis spectrophotometer, you can perform a quick quality check by measuring the absorbance around 445 nm.[1] A significant decrease from the expected value of a fresh solution indicates degradation.
 - Prepare Fresh: This is a clear indication that a new, validated stock solution is required for reliable experimental results.

Issue 3: The color of my solution has faded or changed significantly.

- Potential Cause: Proflavine is a colored compound, and a change in color is a definitive sign of a change in its chemical structure, indicating degradation. This is often caused by significant light exposure or a reaction with an oxidizing agent.[13]
- Solution Pathway:

- Immediate Discard: Do not attempt to use the solution. The molecular structure has been altered, and it will not perform as expected.
- Review Handling Procedures: Re-evaluate your storage and handling protocols to identify the cause, paying close attention to light protection and potential sources of contamination.
- Prepare Fresh: Make a new solution, ensuring strict adherence to light protection and proper storage conditions from the moment of preparation.

Troubleshooting Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **proflavine hemisulphate** solution issues.

Experimental Protocol: Stability Assessment

To ensure the highest level of confidence, your lab can perform its own stability study. This protocol describes a self-validating system using established analytical techniques.[\[16\]](#)

Objective: To determine the physical and chemical stability of a lab-prepared 0.01% (w/v) **proflavine hemisulphate** aqueous solution under refrigerated and room temperature conditions.

Materials:

- **Proflavine Hemisulphate** powder (CAS No. 1811-28-5)
- Sterile, purified water
- Sterile 2 mL amber glass vials or foil-wrapped clear vials
- 0.22 μ m sterile syringe filters
- Calibrated pH meter
- UV-Vis Spectrophotometer
- HPLC system with a PDA or UV detector (recommended)

Methodology:

- Stock Solution Preparation:
 - Accurately weigh 10.0 mg of **proflavine hemisulphate** powder.
 - Dissolve in a final volume of 100 mL of sterile, purified water to create a 0.01% (100 μ g/mL) solution.
 - Ensure complete dissolution. If necessary, use a sonicator for a brief period.
 - Filter the final solution through a 0.22 μ m sterile syringe filter into a sterile container.
- Aliquoting and Storage:

- Immediately aliquot the solution into the prepared light-protected vials (e.g., 1.5 mL per vial).
- Designate half of the vials for storage at refrigerated conditions (4-8°C) and the other half for room temperature (23°C).
- Reserve three vials for immediate baseline analysis (T=0).

- Analysis Time Points:
 - Analyze samples at T=0, 1, 3, 6, 9, and 12 months.
 - At each time point, retrieve three vials from each storage condition. Allow them to equilibrate to room temperature before analysis.
- Analytical Procedures:
 - Physical Stability (Visual Inspection): Carefully observe each vial against a black and white background. Record any signs of color change, cloudiness, or particulate matter.
 - Chemical Stability (HPLC Method): Use a stability-indicating HPLC method to quantify the proflavine concentration. A validated method from the literature uses a C18 column with a mobile phase of 80% (0.5% triethylamine in water, pH 4.0 with acetic acid) and 20% acetonitrile, with detection at 445 nm.^[8]
 - The method is "stability-indicating" if forced degradation (e.g., with acid, base, heat) shows that the degradation product peaks do not interfere with the main proflavine peak.^{[8][17]}
 - Chemical Stability (UV-Vis as a secondary check): Dilute the sample to an appropriate concentration and measure the absorbance at the λ_{max} (~445 nm).
- Data Analysis and Acceptance Criteria:
 - Calculate the percentage of the initial (T=0) concentration remaining at each time point for both storage conditions.

- The solution is considered stable if the concentration remains within 90-110% of the initial concentration and no significant physical changes are observed.

By following this guide, researchers and drug development professionals can ensure the integrity of their **proflavine hemisulphate** solutions, leading to more accurate, reproducible, and reliable experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. macsenlab.com [macsenlab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. プロフラビン ヘミ硫酸塩 水和物 powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Proflavine Hemisulfate | DNA | Thrombin | TargetMol [targetmol.com]
- 7. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proflavine | BHM Chemicals [bhm-chemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. selleckchem.com [selleckchem.com]

- 15. Proflavine Hemisulfate | CAS:1811-28-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [long-term stability and storage of proflavine hemisulphate stock solutions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679167#long-term-stability-and-storage-of-proflavine-hemisulphate-stock-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com